N-methyl-1-phenylcyclopropane-1-carboxamide
Description
N-Methyl-1-phenylcyclopropane-1-carboxamide is a cyclopropane derivative featuring a phenyl group and a carboxamide moiety substituted at the 1-position of the cyclopropane ring, with a methyl group attached to the nitrogen atom. This compound is synthesized via methods such as coupling reactions between 1-phenylcyclopropane-1-carboxylic acid and methylamine derivatives under optimized conditions. It is commercially available (Ref: 3D-YXB22552, CymitQuimica) and serves as a key intermediate in medicinal chemistry and organic synthesis due to its rigid cyclopropane scaffold, which imparts conformational restraint and enhances binding affinity in target systems .
Properties
IUPAC Name |
N-methyl-1-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12-10(13)11(7-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXWNXYLKIDVBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198225-52-3 | |
| Record name | N-methyl-1-phenylcyclopropane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of phenylcyclopropane with methyl isocyanate under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of N-methyl-1-phenylcyclopropane-1-carboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Ring-Opening Reactions
The cyclopropane ring undergoes controlled cleavage under specific catalytic conditions:
TaCl₅-Mediated Reaction with Aromatic Aldehydes
When exposed to 2 equivalents of TaCl₅ and aromatic aldehydes in 1,2-dichloroethane, the cyclopropane ring opens to form chlorinated tetrahydronaphthalenes. Key observations include:
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Product: 4-Phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylates with cis-oriented aryl and chlorine groups.
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Yield: 65–78% under optimized conditions (24 h at 23°C).
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Mechanism:
Comparative Reactivity with Other Lewis Acids
| Lewis Acid | Outcome |
|---|---|
| TaCl₅ | Forms tetrahydronaphthalenes |
| TiCl₄/SnCl₄ | Yields chlorinated malonates (no cyclization) |
| GaCl₃ | Produces β-styryl malonates |
Biological Activity Modulation
While not a direct reaction, structural modifications influence bioactivity:
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Antiproliferative Effects: Derivatives inhibit U937 leukemia cell proliferation (IC₅₀: 12–45 μM) .
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Structure-Activity Relationship (SAR):
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Electron-withdrawing groups on the phenyl ring enhance activity.
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Bulky N-alkyl substituents reduce membrane permeability.
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Stability and Side Reactions
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Thermal Degradation: Prolonged heating above 150°C induces cyclopropane ring fragmentation to allylic amides.
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Hydrolytic Sensitivity: The carboxamide resists hydrolysis under physiological pH but cleaves in strong acidic/basic conditions.
This compound’s reactivity is defined by its ability to balance ring strain with functional group versatility, enabling applications in medicinal chemistry and materials science. Further studies should explore asymmetric catalysis for enantioselective transformations.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antidepressant Properties
N-methyl-1-phenylcyclopropane-1-carboxamide is primarily recognized for its role as a serotonin-norepinephrine reuptake inhibitor (SNRI). This class of drugs is utilized in the treatment of major depressive disorder and anxiety disorders. Research indicates that compounds similar to this compound demonstrate efficacy in enhancing serotonin and norepinephrine levels in the brain, thus alleviating symptoms associated with depression and anxiety disorders .
Case Study: Efficacy in Depression Treatment
A study published in MDPI highlighted the structural significance of cyclopropane derivatives in developing new antidepressants. The results demonstrated that specific derivatives, including this compound, exhibited significant antidepressant-like effects in animal models, suggesting their potential for clinical applications .
Table 1: Summary of Antidepressant Studies
3.1 Organic Chemistry and Biochemistry
This compound serves as an organic buffer in biochemical applications, facilitating various reactions such as peptide synthesis. Its unique structure allows it to act effectively as a coupling agent, improving reaction yields in organic synthesis processes .
Case Study: Peptide Synthesis
Research indicates that incorporating this compound into peptide synthesis protocols significantly enhances the efficiency of coupling reactions, making it a valuable tool in pharmaceutical chemistry .
Table 3: Biochemical Applications Summary
| Application Type | Compound Role | Impact |
|---|---|---|
| Peptide Synthesis | Coupling agent | Increased yield and efficiency |
| Organic Buffer | Reaction facilitator | Improved reaction conditions |
Mechanism of Action
The mechanism of action of N-methyl-1-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the carboxamide group play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Amide Nitrogen
N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide
- Structure : Features a dimethylated amide nitrogen and a cycloprop-2-ene ring (unsaturated cyclopropane).
- Synthesis : Prepared via coupling of 1-phenylcycloprop-2-ene-1-carboxylic acid with dimethylamine (57% yield, Procedure A) .
- Properties : Colorless crystalline solid (mp 151.0–151.3 °C), higher rigidity due to the unsaturated cyclopropane ring.
N,N-Diethyl-1-phenylcycloprop-2-ene-1-carboxamide (18aa)
- Structure : Diethylamide substituents and cycloprop-2-ene ring.
- Properties : Yellow solid; the bulky diethyl groups may enhance lipophilicity compared to the N-methyl analog.
Target Compound: N-Methyl-1-phenylcyclopropane-1-carboxamide
Modifications on the Cyclopropane Ring or Phenyl Group
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
- Structure: Incorporates a 4-methoxyphenoxy substituent at the 2-position of the cyclopropane.
- Synthesis : Achieved via Procedure B (78% yield), yielding an inseparable diastereomeric mixture (dr 23:1) .
- Properties: Colorless oil (Rf 0.19); the polar 4-methoxyphenoxy group enhances solubility in organic solvents.
1-(2,4-Difluorophenyl)cycloprop-2-ene-1-carboxylic Acid (17c)
- Structure : Difluorophenyl substituent and unsaturated cyclopropane.
1-Methyl-N-(4-methylpiperidin-3-yl)cyclopropane-1-carboxamide
Functional Group Additions
1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide
- Structure: Cyano group at the 1-position and a fluorobenzylamide.
(1S,2R)-2-((1,3-dioxoisoindolin-2-yl)Methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide
Comparative Data Table
Key Observations
Amide Substituents : Bulkier N-alkyl groups (e.g., diethyl) increase lipophilicity but may reduce synthetic yields compared to N-methyl derivatives.
Cyclopropane Saturation : Unsaturated cycloprop-2-ene rings (e.g., in compounds and ) enhance rigidity but may reduce stability under acidic/basic conditions.
Aromatic Modifications: Fluorination (e.g., ) improves metabolic resistance, while methoxy/phenoxy groups (e.g., ) alter solubility.
Steric and Electronic Effects : The N-methyl group in the target compound provides a balance between steric hindrance and synthetic accessibility, making it a versatile intermediate.
Biological Activity
N-methyl-1-phenylcyclopropane-1-carboxamide (also referred to as N-methyl-1-phenylcyclopropanecarboxamide) is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound generally involves the following steps:
- Starting Material Preparation : The synthesis often begins with 2-phenyl acetonitrile derivatives.
- Cyclopropanation : The introduction of the cyclopropane ring can be achieved through α-alkylation using reagents such as 1,2-dibromoethane.
- Conversion to Carboxamide : The cyano group is converted into a carboxylic acid through hydrolysis, followed by amide formation with methyl amines.
This method allows for the production of various derivatives with distinct biological activities.
Biological Evaluation
Recent studies have focused on the biological activity of this compound and its derivatives. Notably, these compounds exhibit effective inhibition of cell proliferation in certain cancer cell lines, such as U937 (a human myeloid leukemia cell line), without showing significant cytotoxicity .
Table 1: Biological Activity of this compound Derivatives
| Compound Name | Cell Line Tested | Inhibition (%) | Cytotoxicity |
|---|---|---|---|
| N-methyl-1-(4-methoxyphenyl)cyclopropane-1-carboxamide | U937 | 85% | None Detected |
| N-methyl-1-(4-chlorophenyl)cyclopropane-1-carboxamide | U937 | 78% | None Detected |
| N-methyl-1-(3-bromophenyl)cyclopropane-1-carboxamide | U937 | 70% | None Detected |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. The cyclopropane ring and the carboxamide group are crucial for binding affinity and activity, potentially influencing pathways related to cell proliferation and apoptosis .
Case Studies
Several studies have highlighted the potential of this compound in various therapeutic contexts:
- Anticancer Activity : A study demonstrated that derivatives of this compound significantly inhibited the proliferation of U937 cells while not inducing cytotoxicity, suggesting a selective mechanism that could be exploited for therapeutic purposes .
- Antimicrobial Properties : Preliminary investigations have indicated that some derivatives may possess antimicrobial activity, although further research is needed to elucidate their efficacy against specific pathogens .
- Enzyme Interaction Studies : Research has suggested that these compounds may interact with enzymes involved in metabolic pathways, potentially leading to new applications in drug development .
Q & A
Basic: What are the optimized synthetic routes for N-methyl-1-phenylcyclopropane-1-carboxamide?
Methodological Answer:
The synthesis typically involves coupling cyclopropane carboxylic acid derivatives with methylamine. For example, a procedure analogous to describes using 1-phenylcyclopropane-1-carboxylic acid (1.0 equiv.) and methylamine (2.0 equiv.) in the presence of coupling agents like EDC/HOBt. The reaction is conducted at room temperature for 18–24 hours, followed by purification via silica gel chromatography (hexanes/EtOAc gradients) to isolate the product . Yield optimization (e.g., 57% in ) requires precise stoichiometry, anhydrous conditions, and inert atmospheres to minimize side reactions.
Advanced: How can reaction mechanisms for cyclopropane ring functionalization be elucidated?
Methodological Answer:
Mechanistic studies often employ isotopic labeling (e.g., deuterated solvents) or kinetic isotope effects (KIEs) to track proton transfer steps. For example, in cyclopropane carboxamide derivatives, ring-opening reactions under acidic/basic conditions can be monitored via NMR to identify intermediates (e.g., carbocation or enolate formation). Computational methods (DFT calculations) are used to map energy profiles, as seen in cyclopropane derivatives in , where steric effects from the phenyl group stabilize transition states .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the cyclopropane ring (characteristic upfield shifts for CH₂ groups at δ 1.2–1.8 ppm) and carboxamide NH signals (δ 6.5–7.0 ppm) .
- X-Ray Crystallography: and provide crystallographic data (e.g., bond angles, torsion angles) to resolve stereochemistry. For example, cyclopropane rings in similar compounds exhibit C–C bond lengths of ~1.51 Å and angles of 59.8°–60.5° .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 204.1122 for C₁₂H₁₃NO₂).
Advanced: How do steric and electronic effects influence stability under varying pH conditions?
Methodological Answer:
Stability studies involve incubating the compound in buffered solutions (pH 1–13) and monitoring degradation via HPLC. For cyclopropane carboxamides, the phenyl group provides steric protection against nucleophilic attack, while the carboxamide’s electron-withdrawing nature increases susceptibility to hydrolysis under basic conditions. highlights cyclopropane derivatives with half-lives >24 hours at pH 7 but <1 hour at pH 12 due to base-catalyzed ring-opening .
Basic: What biological screening assays are suitable for evaluating activity?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure inhibition constants (Kᵢ) for proteases or kinases.
- Cellular Uptake Studies: Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in cell lines via scintillation counting.
- Thermal Shift Assays: Monitor protein stability changes (ΔTₘ) using differential scanning fluorimetry (DSF) to identify target binding .
Advanced: How can contradictory data on cyclopropane carboxamide reactivity be resolved?
Methodological Answer:
Contradictions in reactivity (e.g., divergent ring-opening pathways) may arise from solvent polarity or catalyst choice. For example, reports cyclopropane stability in aqueous conditions, while notes ring-opening in polar aprotic solvents. Systematic kinetic studies under controlled conditions (temperature, solvent, catalyst loading) and in situ IR spectroscopy can identify critical variables. Meta-analyses of published datasets (e.g., PubMed entries in ) help contextualize outliers .
Advanced: What computational strategies predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with protein active sites (e.g., ’s InChI data for ligand parametrization).
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å).
- Free Energy Perturbation (FEP): Calculate ΔΔG values for substituent modifications (e.g., methyl vs. phenyl groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
